N-(1,3-dimethyl-1H-pyrazol-5-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes both pyrazole and pyridine rings, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N4-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include catalysts like palladium, solvents such as dichloromethane, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N4-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to N4-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole and pyridine derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example:
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activities.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Used in the development of energetic materials.
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-12-9-18(26(3)24-12)23-21(28)16-11-17(14-7-6-8-15(10-14)29-5)22-20-19(16)13(2)25-27(20)4/h6-11H,1-5H3,(H,23,28) |
InChI Key |
JVPBZKIMGDWABC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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